molecular formula C5H11NO3 B108314 Methyl 4-amino-3-hydroxybutanoate CAS No. 88550-64-5

Methyl 4-amino-3-hydroxybutanoate

Cat. No.: B108314
CAS No.: 88550-64-5
M. Wt: 133.15 g/mol
InChI Key: QUTSKIWJUHDULC-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 4-amino-3-hydroxybutanoic acid, such as ketones, alcohols, and substituted esters .

Scientific Research Applications

Methyl 4-amino-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-oxobutanoate
  • Ethyl 4-amino-3-hydroxybutanoate
  • Methyl 4-amino-3-hydroxybutanoate hydrochloride

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 4-amino-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSKIWJUHDULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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